molecular formula C24H44P2 B044117 1,2-Bis(di-tert-butylphosphinomethyl)benzene CAS No. 121954-50-5

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Cat. No.: B044117
CAS No.: 121954-50-5
M. Wt: 394.6 g/mol
InChI Key: SFCNPIUDAIFHRD-UHFFFAOYSA-N
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Description

1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bidentate phosphine ligand. This compound is known for its ability to form stable complexes with various metals, making it a valuable reagent in organometallic chemistry. It is particularly useful in catalysis, where it can facilitate a range of chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(di-tert-butylphosphinomethyl)benzene is typically synthesized through organic synthesis methods. One common approach involves the reaction of di-tert-butylphosphine chloride with a benzene derivative. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is commercially available from chemical suppliers. The production likely involves scaling up the laboratory synthesis methods with appropriate adjustments for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(di-tert-butylphosphinomethyl)benzene undergoes various types of reactions, primarily as a ligand in metal-catalyzed processes. These reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(di-tert-butylphosphinomethyl)benzene has a wide range of applications in scientific research:

Properties

IUPAC Name

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNPIUDAIFHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405525
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121954-50-5
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,2-Bis(di-tert-butylphosphinomethyl)benzene a remarkable ligand in catalysis?

A: this compound stands out due to its strong electron-donating ability and steric bulk. These characteristics allow it to effectively stabilize palladium catalysts, leading to highly active and selective catalytic systems, particularly in alkoxycarbonylation reactions. [, ]

Q2: What is the significance of this compound in industrial chemistry?

A: this compound plays a pivotal role in the Alpha process, a groundbreaking method developed by Lucite International for producing methyl methacrylate (MMA). This process utilizes a palladium catalyst stabilized by DTBPMB for the methoxycarbonylation of ethylene, highlighting the ligand's industrial significance. [, ]

Q3: How does this compound influence the selectivity of palladium-catalyzed reactions?

A: The steric bulk provided by the tert-butyl groups in DTBPMB creates a specific environment around the palladium center. This steric influence favors the formation of linear products over branched isomers, leading to high regioselectivity, especially in alkoxycarbonylation and hydrothiolation reactions. [, , , ]

Q4: Can you provide an example of how this compound enables the synthesis of valuable compounds?

A: this compound enables the synthesis of long-chain monomers like dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate from readily available unsaturated fatty acid esters through isomerizing alkoxycarbonylation. These monomers are valuable precursors for producing high-melting-point polyesters for various applications. []

Q5: Are there any limitations associated with using this compound in catalysis?

A: While highly effective, research shows that this compound-based catalysts can exhibit decreased activity in alkoxycarbonylation reactions when using less activated aryl chlorides like 4-chloroacetophenone. This limitation stems from side reactions involving the methoxide ion and CO. Using less nucleophilic alcohols like 2,2,2-trifluoroethanol can mitigate this issue. []

Q6: How has computational chemistry been employed to understand this compound's role in catalysis?

A: Computational studies, including those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this compound-mediated palladium catalysis. For instance, these studies have provided insights into the reaction pathways, catalyst inhibition by CO, and solvent effects on alkoxycarbonylation reactions. [, ]

Q7: What are the current research directions concerning the development of this compound-based catalysts?

A: Ongoing research focuses on improving the performance and versatility of this compound-based catalysts. One promising avenue involves substituting some tert-butyl groups with 2-pyridyl moieties. These modified ligands have demonstrated exceptional activity in carbonylation reactions even at low temperatures. [, ]

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